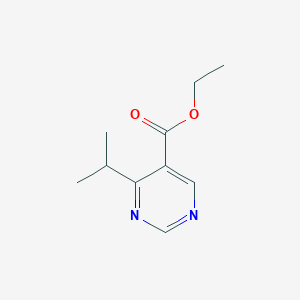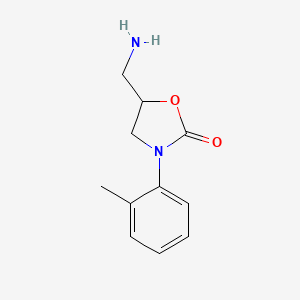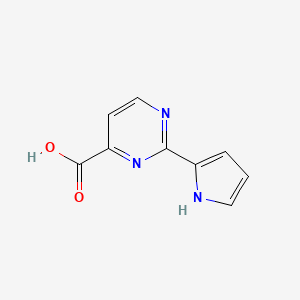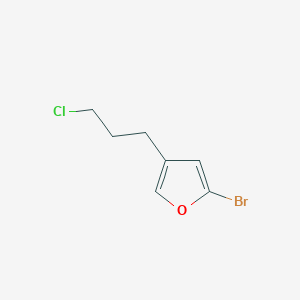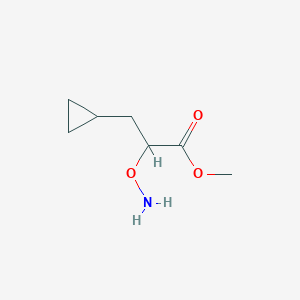
Methyl 2-(aminooxy)-3-cyclopropylpropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2-(aminooxy)-3-cyclopropylpropanoate is an organic compound that features a cyclopropyl group, an aminooxy group, and a methyl ester
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(aminooxy)-3-cyclopropylpropanoate typically involves the reaction of cyclopropyl derivatives with aminooxy compounds. One common method includes the esterification of 2-(aminooxy)-3-cyclopropylpropanoic acid with methanol in the presence of a strong acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion to the methyl ester.
Industrial Production Methods
Industrial production of this compound may involve more scalable processes such as continuous flow synthesis. This method allows for better control over reaction conditions and can be optimized for higher yields and purity. The use of automated systems and advanced purification techniques ensures the production of high-quality compounds suitable for various applications.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-(aminooxy)-3-cyclopropylpropanoate can undergo several types of chemical reactions, including:
Oxidation: The aminooxy group can be oxidized to form nitroso or nitro derivatives.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The aminooxy group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Lithium aluminum hydride or sodium borohydride are typically used as reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under mild conditions.
Major Products Formed
Oxidation: Nitroso or nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted aminooxy derivatives.
Applications De Recherche Scientifique
Methyl 2-(aminooxy)-3-cyclopropylpropanoate has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential role in enzyme inhibition and protein modification.
Medicine: Explored for its potential therapeutic effects, including as an inhibitor of specific enzymes involved in disease pathways.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Methyl 2-(aminooxy)-3-cyclopropylpropanoate involves its interaction with molecular targets such as enzymes and proteins. The aminooxy group can form stable covalent bonds with active site residues, leading to inhibition of enzyme activity. This interaction can modulate various biochemical pathways, making it a valuable tool in research and potential therapeutic applications.
Comparaison Avec Des Composés Similaires
Similar Compounds
- Methyl 2-(aminooxy)acetate
- Methyl 2-(aminooxy)butanoate
- Methyl 2-(aminooxy)hexanoate
Uniqueness
Methyl 2-(aminooxy)-3-cyclopropylpropanoate is unique due to the presence of the cyclopropyl group, which imparts rigidity and distinct steric properties. This structural feature can influence the compound’s reactivity and interaction with biological targets, making it distinct from other aminooxy esters.
Propriétés
Formule moléculaire |
C7H13NO3 |
|---|---|
Poids moléculaire |
159.18 g/mol |
Nom IUPAC |
methyl 2-aminooxy-3-cyclopropylpropanoate |
InChI |
InChI=1S/C7H13NO3/c1-10-7(9)6(11-8)4-5-2-3-5/h5-6H,2-4,8H2,1H3 |
Clé InChI |
IUHNGHQPTKZULU-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C(CC1CC1)ON |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


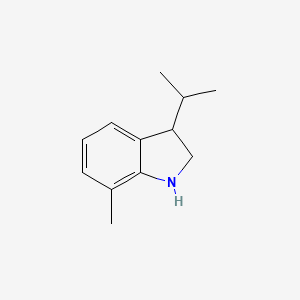


![3-[(3-Ethyl-1,2,4-oxadiazol-5-yl)methyl]-5-methyloxolan-3-ol](/img/structure/B13193136.png)
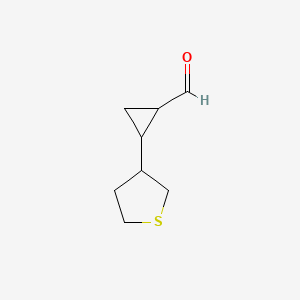
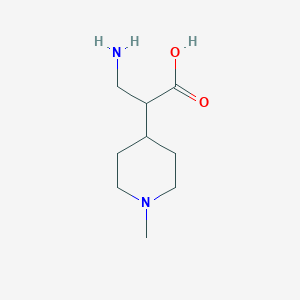
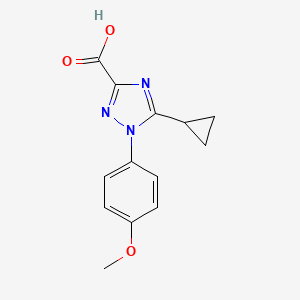

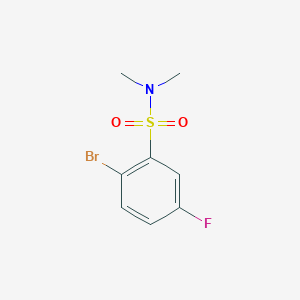
![6-Methoxy-1-oxaspiro[2.5]octane-2-carbonitrile](/img/structure/B13193168.png)
